methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate
Description
Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a benzoate ester group
Properties
Molecular Formula |
C26H17FN2O5S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H17FN2O5S/c1-34-25(33)16-9-7-14(8-10-16)21-20(22(30)15-5-3-2-4-6-15)23(31)24(32)29(21)26-28-18-12-11-17(27)13-19(18)35-26/h2-13,21,30H,1H3/b22-20+ |
InChI Key |
KMIBMEKGSVBNQQ-LSDHQDQOSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents might include fluorinating agents, aldehydes, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential bioactivity
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole ring.
Mechanism of Action
The mechanism of action of methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(3E)-1-(benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate: Lacks the fluorine atom.
Methyl 4-{(3E)-1-(6-chloro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate can significantly alter its chemical properties, such as its reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, which can be advantageous in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
